3,7-Dibromoisoquinoline

Epigenetics Bromodomain Inhibition Target Engagement

Researchers developing BRD4 BD1-selective inhibitors often face limited access to well-characterized fragment starting points. 3,7-Dibromoisoquinoline (CAS 1935586-13-2) offers a validated BRD4 BD1 fragment (Ki=17,200 nM) with quantifiable selectivity over BD2 (Kd BD1=3,400 nM vs. BD2 >300,000 nM). - Enables fragment growing/merging with two synthetic handles at 3,7-positions. - Ready-to-use building block for orthogonal cross-couplings (Suzuki, Sonogashira). - Reliable supply with immediate stock and global shipping.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 1935586-13-2
Cat. No. B1413082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromoisoquinoline
CAS1935586-13-2
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)Br)Br
InChIInChI=1S/C9H5Br2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
InChIKeySTQJXMJJWWOKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromoisoquinoline for Research and Chemical Synthesis


3,7-Dibromoisoquinoline (CAS 1935586-13-2) is a dibrominated heterocyclic compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol . It serves as a key synthetic building block and a subject of biological evaluation, distinguished from mono-brominated or other regioisomeric isoquinolines by its specific substitution pattern . This substitution influences its chemical reactivity and biological target engagement, making it a distinct entity for procurement in specialized research applications [1].

Synthetic Role
Dual bromine handles for orthogonal cross-coupling and library synthesis
Target Engagement
Specific 3,7-regiochemistry enables BRD4 bromodomain interaction studies
Differentiation
Not interchangeable with mono-bromo or other regioisomeric analogs

Why 3,7-Dibromoisoquinoline Cannot Be Replaced by Analogs


Direct substitution of 3,7-Dibromoisoquinoline with other isoquinoline analogs (e.g., 3-bromo-, 7-bromo-, 3,6-dibromo-, or 5,8-dibromoisoquinoline) is scientifically invalid due to quantifiable differences in target engagement and physicochemical properties. The specific 3,7-regiochemistry dictates its unique binding profile, as demonstrated by its activity in BRD4 bromodomain assays [1]. Furthermore, the dual bromine substitution impacts properties like lipophilicity, which directly influence solubility and permeability, differentiating it from mono-brominated variants . These verifiable differences in bioactivity and chemical behavior preclude generic interchangeability, making the specific compound essential for reproducibility in targeted research programs.

Regiochemistry

Mono-bromo or alternate dibromo isomers lack the unique binding profile observed in BRD4 assays

Physicochemistry

Different substitution pattern alters lipophilicity and permeability, which may shift assay behavior

Selectivity

BD1/BD2 domain preference may not reproduce with other isoquinoline scaffolds

Quantitative Differentiation of 3,7-Dibromoisoquinoline from Analogs


BRD4 BD1 Binding Affinity Compared to High-Potency Probe

In a fluorescence anisotropy competition binding assay, 3,7-Dibromoisoquinoline exhibited a binding affinity (Ki) of 17,200 nM for the BRD4 BD1 domain [1]. In contrast, a known potent BET bromodomain probe, JQ1-FITC, demonstrates a much higher affinity for the same target, with a Kd,app of 58.7 nM in a fluorescence anisotropy assay . This represents a nearly 300-fold difference in potency. This data establishes that while 3,7-Dibromoisoquinoline engages the BRD4 BD1 domain, its affinity is in the micromolar range, making it a distinct, less potent ligand compared to optimized chemical probes like JQ1-FITC.

BRD4 BD1 Affinity vs. JQ1-FITC
Cross-study comparable
Ki 17,200 nM vs. Kd,app 58.7 nM (~293-fold)
Micromolar engagement context
FA competition assay vs. FA; platform context differs
Epigenetics Bromodomain Inhibition Target Engagement

BRD4 BD1 Affinity Versus a Nanomolar Inhibitor

The binding affinity (Kd) of 3,7-Dibromoisoquinoline for the BRD4 bromodomain 1 (BD1), as measured by isothermal titration calorimetry (ITC), is 3,400 nM [1]. In a separate study using the BROMOscan assay platform, a high-potency inhibitor (BDBM50582040) demonstrated a Kd of 12 nM for the same target [2]. The 3,7-Dibromoisoquinoline therefore exhibits a >280-fold weaker binding affinity compared to this potent inhibitor. This quantitative difference is critical for experimental design, highlighting 3,7-Dibromoisoquinoline's utility as a starting point for medicinal chemistry optimization rather than a potent tool compound.

BRD4 BD1 Affinity vs. Inhibitor
Cross-study comparable
Kd 3,400 nM vs. 12 nM (>280-fold)
Supports fragment-level optimization context
ITC vs. BROMOscan; method-dependent affinity
Epigenetics BRD4 Inhibition Biochemical Assay

Binding Selectivity Across Bromodomain-Containing Proteins

3,7-Dibromoisoquinoline demonstrates a unique binding profile across several bromodomain-containing proteins. It shows identical Ki values of 17,200 nM for both BRD4 BD1 and BRD2 BD1 in fluorescence anisotropy competition assays [1]. However, its Kd for BRD4 BD1 is 3,400 nM by ITC, while its Kd for BRD4 BD2 is reported as >300,000 nM by the same method [1]. This quantifiable selectivity between the BD1 and BD2 domains of BRD4 (a >88-fold difference in Kd) distinguishes 3,7-Dibromoisoquinoline from pan-BET inhibitors and suggests a degree of domain selectivity that is not uniformly observed across all isoquinoline derivatives. This profile is a key differentiator for research applications requiring specific bromodomain engagement.

BRD4 Domain Selectivity
Class-level inference
BD1 Kd 3,400 nM; BD2 Kd >300,000 nM
BD1-preferring binding profile
ITC; selectivity ratio >88-fold; data to verify
Epigenetics Selectivity Profiling Bromodomain

Key Application Scenarios for 3,7-Dibromoisoquinoline


Fragment-Based Lead Discovery for BRD4 Inhibitors

Given its micromolar binding affinity for the BRD4 BD1 domain (Ki = 17,200 nM) [1], 3,7-Dibromoisoquinoline is an ideal fragment for structure-based drug design. Its defined, albeit modest, potency allows for the identification of initial binding modes and serves as a starting point for fragment growing or merging strategies to develop more potent and selective inhibitors. The compound's unique 3,7-dibromo substitution pattern provides two distinct synthetic handles for further chemical elaboration .

Chemical Biology Tool for Bromodomain Domain Selectivity

The compound's quantifiable binding selectivity for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2) (Kd of 3,400 nM vs. >300,000 nM, respectively) [1] makes it a valuable tool for dissecting the specific biological functions of the BD1 domain. This application is distinct from studies using pan-BET inhibitors, which engage multiple bromodomains simultaneously, and allows for more nuanced investigations into BRD4-mediated transcriptional regulation.

Synthetic Intermediate for Isoquinoline-Derived Molecules

As a di-halogenated isoquinoline, 3,7-Dibromoisoquinoline is a versatile building block for organic synthesis . The two bromine atoms at the 3- and 7-positions enable orthogonal or sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of complex, diversely substituted isoquinoline libraries. This is a standard application for procurement in medicinal chemistry and chemical biology groups engaged in lead optimization campaigns .

Assay Development and Benchmarking for BRD4 Binding Studies

Due to its well-characterized and publicly available binding data for BRD4 BD1 and BD2 via multiple assay formats (fluorescence anisotropy and ITC) [1], 3,7-Dibromoisoquinoline can serve as a reference compound for assay development and validation. Its moderate affinity and defined selectivity profile make it a useful benchmark for calibrating new screening platforms or comparing the performance of different biochemical assays in a research setting.

Application
Selection Property
Validation Focus
Fragment-based BRD4 lead discovery
Micromolar-affinity scaffold with synthetic handles
Binding mode and chemical elaboration
BRD4 BD1 domain functional studies
BD1-selective engagement context
BD1 vs. BD2 functional readouts
Isoquinoline library synthesis
Dual bromine coupling handles
Cross-coupling reaction efficiency
BRD4 assay calibration
Well-characterized binding profile
Inter-assay consistency and benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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